

# A Technical Guide to Boc-N-PEG2-MS: Suppliers, Purity, and Quality Control

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Compound of Interest					
Compound Name:	Boc-N-PEG2-MS				
Cat. No.:	B3122266	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-N-PEG2-MS**, a heterobifunctional linker commonly used in pharmaceutical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines key suppliers, purity specifications, and detailed experimental protocols for quality control analysis.

### Introduction to Boc-N-PEG2-MS

**Boc-N-PEG2-MS**, with the chemical name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl methanesulfonate, is a valuable chemical tool possessing a Boc-protected amine and a terminal mesylate group. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules. The mesylate is an excellent leaving group for nucleophilic substitution reactions, while the Boc-protecting group can be readily removed under acidic conditions to reveal a primary amine, allowing for subsequent conjugation.

### Suppliers and Purity of Boc-N-PEG2-MS

The quality and purity of **Boc-N-PEG2-MS** are critical for the successful synthesis of complex molecules and for obtaining reliable experimental results. Several chemical suppliers offer this reagent, with purity typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of information from various suppliers.



Supplier	Product Name	CAS Number	Stated Purity	Analytical Method(s)
BroadPharm	t-Boc-N-Amido- PEG2-Ms	302331-20-0	98%	NMR, SDS
Sigma-Aldrich	Boc-N-PEG2-MS	302331-20-0	98%	Not specified on product page
BOC Sciences	Boc-NH-PEG2- Ms	302331-20-0	Inquiry-based	HPLC, NMR
Apollo Scientific	Boc-N-PEG2-MS	302331-20-0	98%	Not specified on product page
Biopharma PEG	Boc-NH-PEG2- NH2 (related compound)	153086-78-3	≥95%	Not specified on product page
PurePEG	t-Boc-N-Amido- PEG2-Bromide (related compound)	N/A	min. 95%	Not specified on product page

### **Experimental Protocols for Quality Control**

Accurate determination of the purity of **Boc-N-PEG2-MS** is essential before its use in synthesis. The following are detailed protocols for purity analysis using HPLC and NMR spectroscopy, adapted from established methods for similar compounds.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Boc-N-PEG2-MS** by separating it from potential impurities using reverse-phase HPLC.

Instrumentation and Materials:

HPLC system with a UV detector



- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
- Boc-N-PEG2-MS sample
- HPLC-grade water and acetonitrile

#### Procedure:

- Sample Preparation: Dissolve approximately 1 mg of Boc-N-PEG2-MS in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - o Column Temperature: 30 °C
  - o Detection Wavelength: 210 nm
  - Injection Volume: 10 μL
  - Gradient:
    - 0-5 min: 30% B
    - 5-25 min: 30% to 90% B (linear gradient)
    - 25-30 min: 90% B
    - 30.1-35 min: 30% B (re-equilibration)
- Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



## Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Boc-N-PEG2-MS** and assess its purity by <sup>1</sup>H NMR.

#### Instrumentation and Materials:

- NMR spectrometer (400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard
- Boc-N-PEG2-MS sample

#### Procedure:

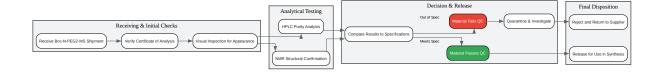
- Sample Preparation: Dissolve 5-10 mg of Boc-N-PEG2-MS in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.
- NMR Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum at 25 °C.
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Analysis:
  - Reference the spectrum to the TMS signal at 0 ppm.
  - Integrate the peaks corresponding to the protons of Boc-N-PEG2-MS and any impurity peaks.
  - The purity can be estimated by comparing the integral of the product peaks to the integrals
    of impurity peaks. The expected chemical shifts for Boc-N-PEG2-MS are approximately:



- 1.45 ppm (singlet, 9H, Boc group)
- 3.04 ppm (singlet, 3H, mesyl group)
- 3.30-3.40 ppm (multiplet, 2H, -NH-CH<sub>2</sub>-)
- 3.55-3.65 ppm (multiplet, 2H, -CH<sub>2</sub>-O-)
- 3.70-3.80 ppm (multiplet, 2H, -O-CH<sub>2</sub>-)
- 4.35-4.45 ppm (multiplet, 2H, -CH<sub>2</sub>-OMs)
- ~5.0 ppm (broad singlet, 1H, -NH-)

## Visualization of Workflows and Pathways Quality Control Workflow for Boc-N-PEG2-MS

The following diagram illustrates a typical workflow for the quality control of incoming **Boc-N-PEG2-MS** raw material.



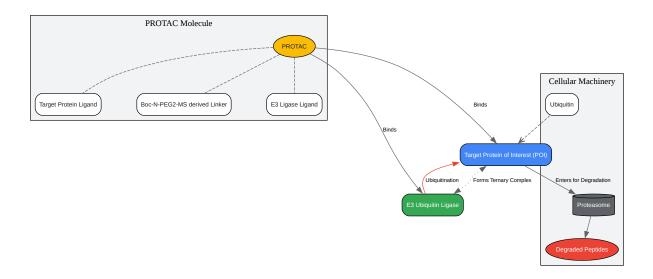
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A typical quality control workflow for **Boc-N-PEG2-MS** raw material.

### **Conceptual PROTAC Signaling Pathway**



**Boc-N-PEG2-MS** is a linker commonly used in the synthesis of PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC.



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Conceptual mechanism of action for a PROTAC utilizing a flexible linker.

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